5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazolo[3,2-b][1,2,4]triazol ring, a phenyl ring, a piperazine ring, and a methoxy group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazolo[3,2-b][1,2,4]triazol ring, the introduction of the phenyl and piperazine rings, and the attachment of the methoxy group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds structurally related to the one have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives, exploring their potential against various microorganisms. Some of these synthesized compounds exhibited good or moderate activities, highlighting the relevance of such molecular frameworks in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Pharmacophore-Based Design and Biological Evaluation
Another application is in the design and evaluation of compounds as alpha(1)-adrenoceptor antagonists. A study by Betti et al. (2002) demonstrated the pharmacophore-based design, synthesis, and biological evaluation of imidazo-, benzimidazo-, and indoloarylpiperazine derivatives. These efforts aimed at discovering compounds with alpha(1)-adrenoceptor blocking properties, starting from the structure of trazodone and following a systematic modification approach to improve affinity and selectivity toward alpha(1)-AR (Betti, Botta, Corelli, Floridi, Giannaccini, Maccari, Manetti, Strappaghetti, Tafi, & Corsano, 2002).
Selective Antagonists for Receptors
Compounds with a similar molecular backbone have also been developed as selective antagonists for specific receptors, such as the human vasopressin V1A receptor. Kakefuda et al. (2002) prepared and evaluated a series of 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole derivatives, demonstrating potent affinity and high selectivity, which underscores the therapeutic potential of these molecules in modulating receptor activity (Kakefuda, Suzuki, Tobe, Tsukada, Tahara, Sakamoto, & Tsukamoto, 2002).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that it may inhibit the action of acetylcholinesterase . This inhibition could potentially increase the levels of acetylcholine in the brain, enhancing cognitive function .
Biochemical Pathways
By inhibiting acetylcholinesterase, it could potentially affect the cholinergic system, which plays a crucial role in memory and learning .
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
By potentially inhibiting acetylcholinesterase and increasing acetylcholine levels, it could enhance cognitive function .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16-24-23-28(25-16)22(29)21(31-23)20(17-8-10-19(30-2)11-9-17)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11,20,29H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKWYULIMUXNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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